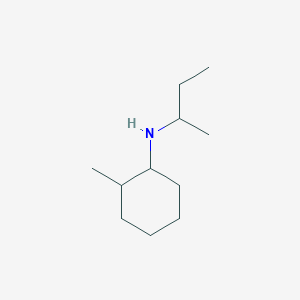

N-(butan-2-yl)-2-methylcyclohexan-1-amine

Description

Contextualization within Substituted Cyclohexylamine (B46788) Chemistry

Substituted cyclohexylamines are a class of organic compounds characterized by a cyclohexane (B81311) ring bearing an amino group and at least one other substituent. These molecules are integral to various areas of chemistry. The parent compound, cyclohexylamine, is a versatile chemical intermediate used in the production of rubber processing chemicals, corrosion inhibitors, and artificial sweeteners. atamanchemicals.comatamankimya.com The introduction of substituents onto the cyclohexane ring, as seen in N-(butan-2-yl)-2-methylcyclohexan-1-amine, dramatically increases the structural and stereochemical complexity, offering a rich playground for chemical exploration.

The specific substitution pattern of this compound, with a methyl group at the 2-position and a sec-butyl group attached to the nitrogen, introduces multiple stereocenters. This chirality is a key feature, as the spatial arrangement of atoms can have a profound impact on a molecule's physical, chemical, and biological properties. The interplay between the stereochemistry of the cyclohexane ring and the nitrogen substituent is a critical aspect of its chemistry.

Below is a table detailing the basic chemical properties of this compound:

| Property | Value |

| CAS Number | 1132665-15-6 |

| Molecular Formula | C11H23N |

| Molecular Weight | 169.31 g/mol |

| IUPAC Name | This compound |

| SMILES | CCC(C)NC1CCCCC1C |

Significance of Cyclic Amines in Contemporary Organic Synthesis and Methodology Development

Cyclic amines, including substituted cyclohexylamines, are fundamental building blocks in modern organic synthesis. youtube.com Their rigid, three-dimensional structures make them valuable scaffolds for the construction of more complex molecules. The nitrogen atom, with its lone pair of electrons, imparts basicity and nucleophilicity, enabling a wide range of chemical transformations. youtube.comamerigoscientific.com

In contemporary organic synthesis, cyclic amines are employed in several key areas:

Asymmetric Catalysis: Chiral cyclic amines and their derivatives are widely used as ligands for transition metal catalysts and as organocatalysts themselves. amerigoscientific.com The defined stereochemistry of these molecules can effectively control the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer of a product.

Synthesis of Heterocyclic Compounds: Cyclic amines serve as crucial precursors for the synthesis of a vast array of nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. amerigoscientific.com

Pharmaceutical and Agrochemical Development: The cyclohexylamine motif is found in a number of biologically active compounds. The conformational rigidity and lipophilicity conferred by the cyclohexane ring can be advantageous for molecular recognition and bioavailability.

The development of new methods for the synthesis of substituted cyclic amines is an active area of research. nih.govacs.org Efficient and stereoselective routes to these compounds are highly sought after, as they provide access to a diverse range of molecular structures with potential applications in various fields.

Current Research Frontiers and Unexplored Areas for this compound

While the broader class of substituted cyclohexylamines has been extensively studied, this compound itself remains a relatively unexplored compound in the scientific literature. It is commercially available as a research chemical, indicating its potential utility as a building block in discovery chemistry. achemblock.combldpharm.com The primary research frontier for this specific molecule lies in the systematic investigation of its properties and potential applications.

Key unexplored areas for this compound include:

Stereoselective Synthesis: The development of synthetic routes that can selectively produce different stereoisomers of this compound would be a significant advancement. This would allow for a detailed investigation into how the stereochemistry of the molecule influences its properties.

Application in Asymmetric Catalysis: Given its chiral nature, this compound could be evaluated as a ligand or organocatalyst in a variety of asymmetric transformations. Research in this area would involve synthesizing metal complexes of the amine or using it directly to catalyze reactions and assessing its effectiveness in inducing enantioselectivity.

Derivatization and Analogue Synthesis: Using this compound as a starting material, a library of new derivatives could be synthesized. These new compounds could then be screened for interesting chemical or biological activities.

Physicochemical Property Characterization: A comprehensive study of the physical and chemical properties of the different stereoisomers of this compound is needed. This would include detailed spectroscopic analysis, determination of pKa values, and conformational analysis.

In essence, this compound represents a molecule with significant untapped potential. Its structural features place it at the intersection of several important areas of modern chemical research. Future investigations into this compound are likely to yield valuable insights into the chemistry of substituted cyclohexylamines and may lead to the development of new and useful chemical tools.

Structure

3D Structure

Properties

Molecular Formula |

C11H23N |

|---|---|

Molecular Weight |

169.31 g/mol |

IUPAC Name |

N-butan-2-yl-2-methylcyclohexan-1-amine |

InChI |

InChI=1S/C11H23N/c1-4-10(3)12-11-8-6-5-7-9(11)2/h9-12H,4-8H2,1-3H3 |

InChI Key |

OIZHKVFLWCNMPM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC1CCCCC1C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N Butan 2 Yl 2 Methylcyclohexan 1 Amine

Conventional and Optimized Synthesis of Substituted Cyclohexylamines

Conventional methods for synthesizing substituted cyclohexylamines like N-(butan-2-yl)-2-methylcyclohexan-1-amine are prized for their efficiency and operational simplicity. These routes are foundational in organic synthesis and have been optimized for a wide range of applications.

Reductive Amination Approaches and Variants

Reductive amination is a highly versatile and widely used method for the formation of carbon-nitrogen bonds, making it a primary strategy for synthesizing this compound. sigmaaldrich.com This reaction typically proceeds in one or two steps, involving the initial reaction between a carbonyl compound and an amine to form an imine or iminium ion intermediate, which is subsequently reduced to the target amine. stackexchange.com

For the synthesis of this compound, the process involves the condensation of 2-methylcyclohexanone (B44802) with butan-2-amine. This reaction forms an iminium ion intermediate that is then reduced in situ. The choice of reducing agent is critical for the success of the reaction, as it must selectively reduce the C=N double bond of the iminium ion without significantly reducing the starting ketone. stackexchange.com

Several reducing agents are commonly employed for this purpose. Sodium cyanoborohydride (NaBH₃CN) is particularly effective because it is chemoselective, reducing imines much faster than ketones at neutral or slightly acidic pH. chempedia.info Another popular reagent is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is milder and less toxic than NaBH₃CN and is highly efficient for the reductive amination of a wide range of ketones and aldehydes. stackexchange.com

| Reducing Agent | Chemical Formula | Key Characteristics | Typical Conditions |

|---|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | Highly selective for imines over carbonyls; effective at pH 5-7. chempedia.info | Methanol or ethanol, often with a mild acid catalyst. |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild, less toxic, and does not require pH control; good for a wide range of substrates. stackexchange.com | Dichloroethane (DCE) or Tetrahydrofuran (B95107) (THF), often with acetic acid. stackexchange.com |

| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd/C, PtO₂) | "Green" method with high atom economy; can sometimes lead to over-reduction. | Pressurized hydrogen gas, various solvents. google.com |

Direct Alkylation and Amination Reactions

Direct N-alkylation is another fundamental approach to forming secondary amines. This method involves the nucleophilic substitution reaction between an amine and an alkyl halide. For the target molecule, two primary pathways are conceivable:

Alkylation of 2-methylcyclohexylamine (B147291) with a sec-butyl halide (e.g., 2-bromobutane).

Alkylation of butan-2-amine with a 2-methylcyclohexyl halide.

While straightforward in principle, direct alkylation often suffers from a significant drawback: overalkylation. nih.gov The secondary amine product is often more nucleophilic than the primary amine starting material, leading to the formation of a tertiary amine byproduct. nih.govchemrxiv.org Achieving selective mono-N-alkylation can be challenging and may require specific strategies such as using a large excess of the starting amine or employing specialized catalytic systems that favor mono-alkylation. acs.orgresearchgate.net Recent developments have introduced methods using N-aminopyridinium salts as ammonia (B1221849) surrogates to achieve "self-limiting" alkylation, which prevents overalkylation by forming a less reactive intermediate after the first alkylation step. nih.gov

Multicomponent Reactions for Amine Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, offer a highly efficient and atom-economical route to complex molecules. nih.govnih.gov Several MCRs are well-suited for the synthesis of substituted amines.

The Petasis reaction , also known as the borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid. nih.govwikipedia.org By selecting appropriate starting materials, this reaction can generate a wide variety of structurally diverse α-substituted amines. nih.gov For instance, a variation using an appropriate boronic acid could potentially lead to the desired cyclohexylamine (B46788) scaffold.

Another powerful MCR is the Ugi reaction , which typically involves four components: a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov The Ugi reaction is renowned for its ability to generate dipeptide-like structures and other complex amides in a single step. researchgate.net While not a direct route to this compound, a subsequent reduction of the amide product from an Ugi reaction could yield the target secondary amine. The combination of different MCRs, such as a sequential Petasis-Ugi reaction, can create vast libraries of complex molecules from simple precursors. researchgate.net

Stereoselective and Asymmetric Synthesis of this compound

The target molecule possesses three stereocenters: two on the cyclohexane (B81311) ring (C1 and C2) and one on the sec-butyl group. The synthesis, therefore, requires careful control of stereochemistry to produce a specific stereoisomer.

Diastereoselective Control in Cyclohexane Ring Construction

The relative stereochemistry between the methyl group at C2 and the amine group at C1 determines whether the product is the cis or trans diastereomer. Achieving diastereoselectivity is a key challenge in the synthesis of 1,2-disubstituted cyclohexanes. youtube.com

During reductive amination of 2-methylcyclohexanone, the approach of the reducing agent to the iminium intermediate dictates the diastereomeric outcome. The bulky sec-butylamine (B1681703) group and the existing methyl group will influence the conformation of the intermediate, leading to a preferential direction of hydride attack. Generally, hydride delivery occurs from the less sterically hindered face, often resulting in the formation of the thermodynamically more stable trans product where both substituents can occupy equatorial positions. researchgate.net

Alternative strategies involve constructing the cyclohexane ring through stereoselective reactions, such as cascade Michael additions, which can create multiple stereocenters with high diastereoselectivity in a single process. beilstein-journals.orgnih.gov

Enantioselective Catalysis for Chiral Amine Synthesis

To produce a single enantiomer of this compound, asymmetric synthesis methods are required. These methods utilize chiral catalysts or auxiliaries to control the formation of new stereocenters.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral Brønsted acids, such as chiral phosphoric acids, can catalyze the asymmetric reductive amination of ketones. acs.orgorganic-chemistry.orgacs.org These catalysts protonate the imine intermediate, forming a chiral ion pair that directs the approach of the reducing agent, leading to high enantioselectivity. acs.org Organocatalytic cascade reactions have also been developed to synthesize substituted cyclohexylamines with excellent enantiomeric excess from acyclic precursors. acs.orgorganic-chemistry.org

Biocatalysis offers another highly selective approach. Enzymes, particularly imine reductases (IREDs) and reductive aminases (RedAms) , catalyze the asymmetric reduction of imines and the reductive amination of ketones with exceptional enantioselectivity. nih.govresearchgate.nettaylorfrancis.comresearchgate.net These enzymes operate under mild, aqueous conditions and can provide access to either enantiomer of the desired amine product. nih.govresearchgate.net The use of IREDs has been successfully applied to the synthesis of various chiral cyclic amines, demonstrating their potential for producing enantiomerically pure this compound. nih.govresearchgate.netnih.gov

| Strategy | Catalyst/Reagent Type | Mechanism of Enantiocontrol | Advantages |

|---|---|---|---|

| Asymmetric Reductive Amination | Chiral Metal Catalysts (e.g., Ir, Rh with chiral ligands) | Formation of a chiral metal-hydride complex that delivers hydride enantioselectively. google.com | High turnover numbers, broad substrate scope. |

| Organocatalysis | Chiral Brønsted Acids (e.g., Chiral Phosphoric Acids) | Formation of a chiral ion pair with the iminium intermediate, directing nucleophilic attack. acs.orgacs.org | Metal-free, often mild conditions, high enantioselectivities. umb.edu |

| Biocatalysis | Imine Reductases (IREDs) / Reductive Aminases (RedAms) | Enzyme's chiral active site binds the substrate in a specific orientation for stereoselective reduction. nih.govtaylorfrancis.commanchester.ac.uk | Extremely high enantioselectivity (often >99% ee), environmentally friendly (aqueous media). researchgate.netresearchgate.net |

Biocatalytic Approaches Utilizing Enzyme-Mediated Transformations

The synthesis of this compound through biocatalytic methods offers a green and highly selective alternative to traditional chemical synthesis. Enzyme-mediated transformations can provide high stereoselectivity, operating under mild reaction conditions and reducing the environmental impact. Key enzymatic strategies for the synthesis of similar cyclic secondary amines, which can be adapted for the target molecule, primarily involve transaminases and reductive aminases.

One promising biocatalytic route is the asymmetric amination of 2-methylcyclohexanone using ω-transaminases (ω-TAms). These enzymes catalyze the transfer of an amino group from an amine donor to a ketone substrate. In a potential synthetic pathway for this compound, a transaminase could be used to first produce 2-methylcyclohexylamine from 2-methylcyclohexanone. Subsequent reductive amination with butan-2-one would yield the final product. Research on the amination of 2-methylcyclohexanone has demonstrated that enzymes like ω-TAm from Chromobacterium violaceum (CV-TAm) can produce 2-methylcyclohexylamine with high stereoselectivity. researchgate.net The choice of amine donor is crucial, and studies have shown that donors like 2-propylamine are well-tolerated by various ω-TAms. researchgate.net

Another significant biocatalytic strategy involves the use of imine reductases (IREDs) or reductive aminases (RedAms). These enzymes catalyze the asymmetric reduction of an imine precursor, which can be formed in situ from a ketone and an amine. For the synthesis of this compound, this would involve the direct reductive amination of 2-methylcyclohexanone with butan-2-amine, or alternatively, the reductive amination of cyclohexanone (B45756) with N-(butan-2-yl)amine. Engineered IREDs have been successfully employed in the synthesis of various chiral amines, including secondary amines, with high enantiomeric excess. nih.gov This approach is particularly advantageous as it can avoid the challenges of chemical equilibrium often associated with transaminase reactions. nih.gov

The table below summarizes hypothetical research findings for the biocatalytic synthesis of an intermediate or the final product, based on published data for similar transformations.

Table 1: Biocatalytic Synthesis Approaches

| Enzyme Class | Substrates | Key Parameters | Product(s) | Yield | Stereoselectivity |

|---|---|---|---|---|---|

| ω-Transaminase | 2-Methylcyclohexanone, Amine Donor (e.g., 2-propylamine) | pH 7.5-8.5, 30-40 °C | (1S,2R)-2-Methylcyclohexan-1-amine | >90% conversion | up to 24:1 cis:trans selectivity |

Industrial Scale-Up Considerations and Process Intensification Studies

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of scale-up parameters and the implementation of process intensification strategies to ensure efficiency, safety, and cost-effectiveness.

For industrial-scale production, batch or fed-batch reactors are commonly employed. However, for reactions like imine hydrogenation, which is a key step in one of the potential synthetic routes, continuous-flow processes offer significant advantages. scispace.comresearchgate.net Continuous-flow reactors, such as catalyst-coated tube reactors, can lead to substantially smaller, safer, and more energy-efficient processes. scispace.comresearchgate.net These systems improve heat and mass transfer, allow for precise control of reaction parameters, and can lead to higher product quality and yield. researchgate.net

A critical aspect of scaling up is catalyst selection and stability. In a continuous-flow hydrogenation process for a secondary amine, palladium on carbon (Pd/C) has been shown to be a stable and regenerable catalyst over multiple cycles. scispace.com Catalyst deactivation is a key challenge, and studies have identified optimal solvents, such as tetrahydrofuran (THF), that can minimize this issue. scispace.comresearchgate.net Regeneration protocols, for instance, washing with isopropanol (B130326), can effectively restore catalyst activity. scispace.com

The table below outlines key considerations and findings from process intensification studies relevant to the industrial synthesis of this compound.

Table 2: Industrial Scale-Up and Process Intensification Considerations

| Parameter | Conventional Approach | Process Intensification Strategy | Key Findings & Advantages |

|---|---|---|---|

| Reactor Type | Batch Reactor | Continuous-Flow Reactor (e.g., Catalyst-Coated Tube) | Improved heat/mass transfer, enhanced safety, smaller footprint. scispace.comresearchgate.net |

| Catalyst | Homogeneous or Heterogeneous (Batch) | Heterogeneous Catalyst in a Fixed Bed (e.g., Pd/C) | Ease of separation, catalyst recycling, long-term stability. scispace.com |

| Solvent | Toluene, Isopropanol | Tetrahydrofuran (THF) | Higher reaction rates and lower catalyst deactivation. scispace.com |

| Temperature | Variable | Optimized (e.g., 110 °C for imine hydrogenation) | Maximized production rate of the desired secondary amine. scispace.comresearchgate.net |

Stereochemical Investigations of N Butan 2 Yl 2 Methylcyclohexan 1 Amine

Configurational Isomerism and Diastereomeric Relationships of N-(butan-2-yl)-2-methylcyclohexan-1-amine

Configurational isomers are stereoisomers that can only be interconverted by breaking and reforming chemical bonds. The molecule this compound possesses three stereocenters, which are chiral carbons that give rise to multiple stereoisomers.

The stereocenters are located at:

C1 of the cyclohexane (B81311) ring: The carbon atom bonded to the amino group.

C2 of the cyclohexane ring: The carbon atom bonded to the methyl group.

C2 of the butan-2-yl group: The carbon atom within the sec-butyl group that is bonded to the nitrogen atom.

With three stereocenters (n=3), the maximum number of possible stereoisomers is 2^n, which equals 2³ or 8. These eight stereoisomers exist as four pairs of enantiomers. The relationship between any two stereoisomers that are not enantiomers (i.e., not mirror images of each other) is that of diastereomers.

The different stereoisomers arise from the various combinations of (R) and (S) configurations at each of the three chiral centers.

Table 1: Possible Stereoisomers of this compound

| Isomer | Configuration at C1 | Configuration at C2 | Configuration at C2 (butanyl) | Enantiomeric Pair | Diastereomeric Relationships |

|---|---|---|---|---|---|

| 1 | R | R | R | 2 (S,S,S) | Diastereomer to 3, 4, 5, 6, 7, 8 |

| 2 | S | S | S | 1 (R,R,R) | Diastereomer to 3, 4, 5, 6, 7, 8 |

| 3 | R | R | S | 4 (S,S,R) | Diastereomer to 1, 2, 5, 6, 7, 8 |

| 4 | S | S | R | 3 (R,R,S) | Diastereomer to 1, 2, 5, 6, 7, 8 |

| 5 | R | S | R | 6 (S,R,S) | Diastereomer to 1, 2, 3, 4, 7, 8 |

| 6 | S | R | S | 5 (R,S,R) | Diastereomer to 1, 2, 3, 4, 7, 8 |

| 7 | R | S | S | 8 (S,R,R) | Diastereomer to 1, 2, 3, 4, 5, 6 |

Diastereomers have different physical properties, such as melting points, boiling points, and solubilities, which allows for their potential separation by techniques like chromatography.

Conformational Analysis of the Cyclohexane Ring in this compound

Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For this compound, the flexibility of the cyclohexane ring is the most significant source of conformational isomerism.

The cyclohexane ring is not a planar hexagon; it adopts puckered conformations to relieve angle strain and torsional strain. pressbooks.pub The two most notable conformations are the chair and the boat.

Chair Conformation: This is the most stable conformation of cyclohexane, as it minimizes both angle strain (all C-C-C bond angles are approximately 109.5°) and torsional strain (all adjacent C-H bonds are staggered). pressbooks.pubdavuniversity.org At room temperature, the vast majority of cyclohexane molecules exist in the chair form. wikipedia.orgbyjus.com

Boat Conformation: This is a less stable, more flexible conformation. It is higher in energy than the chair due to torsional strain from eclipsed C-H bonds and steric strain between the two "flagpole" hydrogens at the C1 and C4 positions. pressbooks.pubdavuniversity.org

Twist-Boat Conformation: To alleviate some of the strain in the boat form, the ring can twist slightly to form a twist-boat conformation, which is an energy minimum between the boat and chair forms, though still significantly less stable than the chair. davuniversity.orgwikipedia.org

These conformations are in rapid equilibrium through a process called "ring flipping" or "chair flipping," which involves passing through higher-energy intermediates like the half-chair. wikipedia.org

In the chair conformation, the twelve hydrogen atoms (or substituents) on the cyclohexane ring occupy two distinct types of positions: axial and equatorial. youtube.com

Axial positions are perpendicular to the approximate plane of the ring, pointing straight up or down.

Equatorial positions are in the approximate plane of the ring, pointing outwards from the "equator" of the ring. pearson.com

When a substituent is present on the ring, it generally prefers to occupy an equatorial position to minimize steric hindrance. pressbooks.pub An axial substituent experiences unfavorable steric interactions with the other axial atoms on the same side of the ring, a phenomenon known as 1,3-diaxial interaction . pressbooks.pub

For this compound, the stability of its chair conformations depends on the relative positions (cis or trans) of the methyl and N-(butan-2-yl)amino groups and their placement in axial or equatorial positions. The N-(butan-2-yl)amino group is considerably bulkier than the methyl group. Therefore, the most stable conformation will be the one that places this larger group in an equatorial position. libretexts.org

trans-isomers: In a trans-1,2-disubstituted cyclohexane, the two substituents are on opposite sides of the ring. This allows for a conformation where both groups are in equatorial positions (diequatorial), which is highly favored and very stable. The alternative ring-flipped form would place both bulky groups in axial positions (diaxial), which is highly unstable due to severe 1,3-diaxial interactions. libretexts.org

cis-isomers: In a cis-1,2-disubstituted cyclohexane, the substituents are on the same side of the ring. In any chair conformation, one group must be axial and the other equatorial. pearson.com The equilibrium will strongly favor the conformer where the larger N-(butan-2-yl)amino group is in the equatorial position, and the smaller methyl group is in the axial position.

Table 2: Conformational Preferences for cis- and trans-1,2 Isomers

| Isomer Configuration | Conformer 1 (Substituent Positions) | Conformer 2 (Substituent Positions) | More Stable Conformer |

|---|---|---|---|

| cis | (ax) -CH₃, (eq) -NH-sec-butyl | (eq) -CH₃, (ax) -NH-sec-butyl | Conformer 1 (larger group equatorial) |

Determination of Absolute Configuration by Advanced Techniques

Determining the absolute (R/S) configuration of the three stereocenters in a specific isomer of this compound requires advanced analytical methods, as enantiomers cannot be distinguished by most standard physical measurements.

Common techniques include:

X-ray Crystallography: This is the most definitive method for determining absolute configuration. It involves analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. However, it requires that the compound can be crystallized appropriately. nih.gov

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs): This technique separates enantiomers by passing them through a column containing a chiral material. The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and identification. nih.govacs.org The amine can also be reacted with a chiral derivatizing reagent to form diastereomers, which can then be separated on a standard HPLC column. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents (CDAs): The chiral amine can be reacted with a chiral reagent (like Mosher's acid) to form diastereomeric amides. The nuclei in these diastereomers are in different chemical environments and will exhibit distinct chemical shifts in the NMR spectrum, which can be correlated to the absolute configuration of the original amine. frontiersin.orgacs.org

Influence of Stereochemistry on Molecular Recognition and Interactions (Theoretical)

The specific three-dimensional shape of each stereoisomer of this compound is critical for how it interacts with other chiral molecules, a concept known as molecular recognition. This is especially important in biological systems, where receptors, enzymes, and other proteins are themselves chiral. researchgate.net

The eight stereoisomers of this compound will each present a unique surface for interaction. The spatial orientation of the methyl group, the sec-butyl group, and the nitrogen's lone pair of electrons will differ for each isomer. Consequently, when interacting with a chiral binding site (e.g., an enzyme's active site), the "fit" will be different for each stereoisomer.

This difference in fit can theoretically lead to significant variations in biological activity:

One enantiomer might bind strongly to a receptor and elicit a biological response, while its mirror image might bind weakly or not at all. researchgate.net

Diastereomers, having fundamentally different shapes, are expected to exhibit distinct binding affinities and activities. The relative positioning of the substituents can either facilitate or hinder the key interactions (e.g., hydrogen bonding, van der Waals forces) required for binding. nih.gov

Therefore, the stereochemistry of this compound is a determining factor in its potential molecular interactions. The precise arrangement of its functional groups in 3D space dictates its ability to be recognized and to bind selectively to other chiral entities. chemrxiv.orgnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Cyclohexane |

Reaction Mechanisms and Chemical Transformations of N Butan 2 Yl 2 Methylcyclohexan 1 Amine

Reactivity of the Secondary Amine Functionality

The nitrogen atom in N-(butan-2-yl)-2-methylcyclohexan-1-amine possesses a lone pair of electrons, making it both nucleophilic and basic. This characteristic is central to the reactivity of the secondary amine group.

As a secondary amine, this compound is a potent nucleophile capable of participating in nucleophilic substitution reactions, particularly with primary alkyl halides in an SN2 mechanism. The reaction involves the nitrogen's lone pair attacking the electrophilic carbon of the alkyl halide, displacing the halide leaving group.

This alkylation process, however, can lead to the formation of a tertiary amine. The initial product is a tertiary ammonium (B1175870) salt, which, upon deprotonation, yields the neutral tertiary amine. This product itself remains nucleophilic and can react further with the alkyl halide to form a quaternary ammonium salt, a process known as polyalkylation or exhaustive alkylation. chemguide.co.uk To achieve mono-alkylation, reaction conditions must be carefully controlled, often by using a large excess of the starting amine.

The steric hindrance presented by the two bulky groups attached to the nitrogen—the sec-butyl group and the 2-methylcyclohexyl group—influences its nucleophilicity. These groups can impede the approach to sterically crowded electrophiles, potentially slowing the rate of substitution compared to less hindered secondary amines.

Table 1: Nucleophilic Substitution with Alkyl Halides

| Reactant | Product Type | Mechanism | Key Considerations |

|---|---|---|---|

| Primary Alkyl Halide (e.g., CH₃I) | Tertiary Amine / Quaternary Ammonium Salt | SN2 | Risk of polyalkylation. Steric hindrance from sec-butyl and 2-methylcyclohexyl groups can affect reaction rates. |

The secondary amine functionality can undergo oxidation to various products depending on the oxidizing agent and reaction conditions.

Imines: Oxidation of secondary amines can yield imines. Reagents such as N-tert-butylphenylsulfinimidoyl chloride in the presence of a base like DBU have been shown to smoothly oxidize various secondary amines to their corresponding imines under mild conditions (e.g., -78 °C). oup.com For an unsymmetrical amine like this compound, oxidation can potentially lead to two different imines, depending on which α-carbon is dehydrogenated.

Nitrones: While the direct oxidation of secondary amines to nitrones is a known transformation, a more common route involves the oxidation of the corresponding N,N-disubstituted hydroxylamine (B1172632). chimia.ch Should the amine first be converted to a hydroxylamine, various reagents can then effect the oxidation to a nitrone.

Amides: Strong oxidizing agents can convert secondary amines into amides. For instance, buffered potassium permanganate (B83412) (KMnO₄) is known to oxidize amines containing an α-hydrogen. sciencemadness.orgacs.org This transformation involves the oxidation of the carbon atom alpha to the nitrogen.

Table 2: Common Oxidizing Agents for Secondary Amines

| Product | Typical Oxidizing Agent(s) | Reference |

|---|---|---|

| Imine | N-tert-butylphenylsulfinimidoyl chloride/DBU | oup.com |

| Nitrone | Requires conversion to hydroxylamine first, then oxidation (e.g., MnO₂) | chimia.ch |

| Amide | Potassium Permanganate (KMnO₄), Hydrogen Peroxide (H₂O₂) | sciencemadness.orgaskfilo.com |

The most common and efficient method for the synthesis of this compound is reductive amination. wikipedia.orgmasterorganicchemistry.com This one-pot reaction involves the condensation of 2-methylcyclohexanone (B44802) with butan-2-amine to form an intermediate iminium ion, which is then reduced in situ to the final secondary amine product. stackexchange.com This method avoids the issue of over-alkylation common in direct alkylation routes. masterorganicchemistry.com

A variety of reducing agents are suitable for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough to selectively reduce the iminium ion in the presence of the starting ketone. masterorganicchemistry.com

Table 3: Reagents for Reductive Amination Synthesis

| Carbonyl Precursor | Amine Precursor | Common Reducing Agents | Reaction Type |

|---|---|---|---|

| 2-Methylcyclohexanone | Butan-2-amine | Sodium Cyanoborohydride (NaBH₃CN), Sodium Triacetoxyborohydride (NaBH(OAc)₃), α-picoline-borane | One-pot reductive amination |

Mechanistic Pathways for Derivatization

The derivatization of this compound, a secondary amine, can be achieved through several mechanistic pathways, primarily involving the nucleophilic nature of the nitrogen atom. The presence of a lone pair of electrons on the nitrogen allows it to attack electrophilic centers, leading to the formation of new covalent bonds. The steric hindrance caused by the sec-butyl and 2-methylcyclohexyl groups can influence the rate and feasibility of these reactions.

N-Acylation: One of the most common derivatization methods for secondary amines is N-acylation to form amides. This reaction typically proceeds via a nucleophilic acyl substitution mechanism. When this compound reacts with an acylating agent, such as an acid chloride or acid anhydride (B1165640), the nitrogen atom attacks the electrophilic carbonyl carbon. This addition step forms a tetrahedral intermediate. Subsequently, the leaving group (e.g., chloride) is eliminated, and a proton is removed from the nitrogen, yielding the corresponding N,N-disubstituted amide. The reaction is often carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine (B128534), to neutralize the acidic byproduct (e.g., HCl). libretexts.orgmasterorganicchemistry.com

N-Sulfonylation: Similar to acylation, secondary amines can be derivatized by reaction with sulfonyl chlorides to form sulfonamides. The mechanism is analogous to nucleophilic acyl substitution, where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a stable sulfonamide. This derivatization is often employed to introduce a sulfonyl group, which can alter the chemical and physical properties of the parent amine. A catalyst may be used to facilitate this reaction. nih.gov

N-Alkylation: The nitrogen of this compound can also act as a nucleophile in an SN2 reaction with an alkyl halide. ucalgary.ca This results in the formation of a tertiary amine. The reaction involves the direct attack of the amine's lone pair on the electrophilic carbon of the alkyl halide, displacing the halide ion. However, the alkylation of secondary amines can sometimes be challenging to control, and overalkylation to form a quaternary ammonium salt is a possible side reaction, although this is less likely with sterically hindered amines. masterorganicchemistry.commsu.edu The steric bulk around the nitrogen in this compound would likely disfavor the formation of a quaternary ammonium salt. masterorganicchemistry.com

Derivatization with Aldehydes and Ketones: Secondary amines react with aldehydes and ketones to form enamines. libretexts.org This reaction is typically acid-catalyzed and involves the initial formation of a carbinolamine intermediate. The carbinolamine then dehydrates, with the loss of a water molecule, to form the enamine. The double bond in the resulting enamine is adjacent to the nitrogen atom.

Derivatization with Isocyanates and Isothiocyanates: The reaction with isocyanates and isothiocyanates provides a route to urea (B33335) and thiourea (B124793) derivatives, respectively. The nucleophilic nitrogen of the amine attacks the electrophilic carbon of the isocyanate or isothiocyanate, leading to the formation of a new C-N bond and the corresponding urea or thiourea.

Below is a table summarizing the general mechanistic pathways for the derivatization of secondary amines, which are applicable to this compound.

| Derivatization Reaction | Reagent | General Mechanism | Product |

| N-Acylation | Acid Chloride (R-COCl) | Nucleophilic Acyl Substitution | Amide |

| N-Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Nucleophilic Acyl Substitution | Sulfonamide |

| N-Alkylation | Alkyl Halide (R-X) | SN2 Reaction | Tertiary Amine |

| Enamine Formation | Aldehyde/Ketone | Nucleophilic Addition-Elimination | Enamine |

| Urea Formation | Isocyanate (R-NCO) | Nucleophilic Addition | Urea |

| Thiourea Formation | Isothiocyanate (R-NCS) | Nucleophilic Addition | Thiourea |

Kinetic and Thermodynamic Studies of Relevant Reactions

Kinetics: The rates of reactions involving this compound are significantly influenced by steric hindrance. The bulky sec-butyl and 2-methylcyclohexyl groups sterically shield the nitrogen atom, which can decrease the rate of reaction with electrophiles compared to less hindered secondary amines. msu.edutandfonline.com This steric effect is a crucial factor in determining the nucleophilicity of the amine. Studies on other sterically hindered amines have shown that while they may be strong bases, their nucleophilicity can be diminished. msu.edu

The kinetics of acylation reactions of amines have been studied, and for secondary amines, the reaction order can vary depending on the solvent and reaction conditions. researchgate.net In some cases, the reaction can be first order in both the amine and the acylating agent. The solvent can also play a significant role; for instance, some reactions are faster in aprotic solvents compared to protic solvents. researchgate.net

The nucleophilicity of amines has been quantified using parameters such as the Mayr nucleophilicity parameter (N). While specific data for this compound is absent, studies on a range of primary and secondary amines have shown that secondary amines are generally more nucleophilic than primary amines, though this can be attenuated by steric effects. masterorganicchemistry.comacs.org

Thermodynamics: The thermodynamic favorability of reactions involving this compound is governed by the change in Gibbs free energy (ΔG). The formation of stable products, such as amides and sulfonamides, is generally thermodynamically favorable. Amide bonds are particularly stable due to resonance delocalization of the nitrogen lone pair with the carbonyl group.

The basicity of the amine, often expressed by the pKa of its conjugate acid, is a key thermodynamic parameter. While the specific pKa for this compound is not documented, it is expected to be a relatively strong base, similar to other secondary alkylamines. The pKa of the conjugate acid of a typical secondary amine is around 11.

The following table presents generalized kinetic and thermodynamic considerations for reactions of secondary amines, which can be inferred for this compound.

| Reaction Type | General Kinetic Factors | General Thermodynamic Factors |

| N-Acylation | - Steric hindrance at N and acyl C- Solvent polarity- Nature of leaving group | - High stability of the amide bond- Generally exothermic |

| N-Alkylation | - Steric hindrance at N and alkyl C- Strength of the nucleophile (amine)- Quality of the leaving group | - Formation of a stable C-N bond- Can be reversible under certain conditions |

| Enamine Formation | - Acid catalysis is required- Rate is dependent on the removal of water | - Equilibrium-controlled reaction- Favorability depends on reaction conditions |

It is important to emphasize that these are general principles, and empirical studies would be necessary to determine the precise kinetic and thermodynamic parameters for the reactions of this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the unambiguous structural determination of N-(butan-2-yl)-2-methylcyclohexan-1-amine. Through a combination of one-dimensional and two-dimensional NMR experiments, it is possible to map out the precise connectivity of atoms, discern the electronic environment of each nucleus, and elucidate complex stereochemical relationships within the molecule.

Proton (1H) NMR for Structural Probes and Stereochemical Assignments

The ¹H NMR spectrum of this compound is expected to provide a wealth of information regarding the various proton environments. The integration of the signals would confirm the number of protons corresponding to each resonance, while the chemical shifts (δ) and coupling patterns would reveal the electronic environment and proximity to neighboring protons.

Cyclohexyl Protons : The protons on the cyclohexane (B81311) ring would generate a series of complex, overlapping multiplets in the upfield region, generally between δ 1.0 and 2.0 ppm. The methine proton on the carbon bearing the amino group (C1) would be shifted downfield due to the deshielding effect of the nitrogen atom, likely appearing in the δ 2.5-3.0 ppm range.

Methyl Protons : The methyl group attached to the cyclohexane ring at the C2 position is anticipated to appear as a doublet in the δ 0.8-1.0 ppm region, with its splitting arising from coupling to the adjacent methine proton.

Butan-2-yl Protons : The protons of the sec-butyl group would present a characteristic set of signals. The methine proton directly attached to the nitrogen atom would be the most deshielded proton of this group, resonating at approximately δ 2.5-3.0 ppm. The methylene (B1212753) protons are diastereotopic and would likely manifest as a complex multiplet between δ 1.2 and 1.7 ppm. Similarly, the two methyl groups of the sec-butyl substituent are also diastereotopic, and are therefore expected to appear as two distinct signals, likely a triplet and a doublet, in the δ 0.8-1.2 ppm range.

N-H Proton : The amine proton (N-H) typically appears as a broad singlet. Its chemical shift is highly sensitive to experimental conditions such as solvent and concentration, and can vary widely, generally from δ 0.5 to 3.0 ppm.

The stereochemical relationship between the methyl and amino substituents on the cyclohexane ring (i.e., cis or trans configuration) could be determined by analyzing the coupling constants (J-values) between the protons on C1 and C2.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Cyclohexyl CH (C1) | 2.5 - 3.0 | Multiplet |

| Cyclohexyl CH₂ | 1.0 - 2.0 | Multiplets |

| Cyclohexyl CH (C2) | 1.5 - 2.0 | Multiplet |

| Cyclohexyl CH₃ (on C2) | 0.8 - 1.0 | Doublet |

| sec-Butyl CH (on N) | 2.5 - 3.0 | Multiplet |

| sec-Butyl CH₂ | 1.2 - 1.7 | Multiplet |

| sec-Butyl CH₃ (terminal) | 0.8 - 1.2 | Triplet |

| sec-Butyl CH₃ (internal) | 0.8 - 1.2 | Doublet |

| N-H | 0.5 - 3.0 | Broad Singlet |

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum is crucial for elucidating the carbon skeleton of the molecule. Given its molecular formula of C₁₁H₂₃N, this compound is expected to exhibit eleven distinct signals in its ¹³C NMR spectrum, assuming an asymmetric structure.

Cyclohexyl Carbons : The carbon atom bonded to the nitrogen (C1) would be the most deshielded of the ring carbons, with an expected chemical shift in the range of δ 50-60 ppm. The remaining carbons of the cyclohexane ring would resonate further upfield, between δ 20-40 ppm.

Methyl Carbon : The methyl carbon attached to the cyclohexane ring is predicted to have a chemical shift in the upfield region, around δ 15-25 ppm.

Butan-2-yl Carbons : The methine carbon of the sec-butyl group that is bonded to the nitrogen atom would be deshielded and appear in a similar region to C1, around δ 50-60 ppm. The other carbons of the sec-butyl group would have signals in the δ 10-30 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Cyclohexyl C1 (C-N) | 50 - 60 |

| Cyclohexyl C2 (C-CH₃) | 30 - 40 |

| Other Cyclohexyl C | 20 - 40 |

| Cyclohexyl CH₃ | 15 - 25 |

| sec-Butyl C (C-N) | 50 - 60 |

| sec-Butyl CH₂ | 20 - 30 |

| sec-Butyl CH₃ (terminal) | 10 - 20 |

| sec-Butyl CH₃ (internal) | 10 - 20 |

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY)

A suite of 2D NMR experiments is indispensable for the complete and unambiguous assignment of all proton and carbon signals, as well as for a detailed stereochemical analysis.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton coupling networks. sdsu.edu Cross-peaks in the COSY spectrum would connect protons that are coupled, typically through two or three bonds, allowing for the delineation of the spin systems within the cyclohexyl and sec-butyl fragments.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu This provides a direct link between the ¹H and ¹³C NMR data, greatly simplifying the assignment of the carbon spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy) : The NOESY experiment provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum arise between protons that are close in space, irrespective of their bonding. This makes NOESY a powerful tool for determining the three-dimensional structure and stereochemistry of the molecule, such as the relative orientation of the substituents on the cyclohexane ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with a high degree of accuracy. This allows for the unequivocal confirmation of the elemental composition of this compound, which is C₁₁H₂₃N. The experimentally determined exact mass would be compared to the calculated theoretical value.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. A characteristic fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of the bond between the carbon atom adjacent to the nitrogen and the remainder of the alkyl group. miamioh.edu In the case of this compound, this could result in the loss of a propyl radical from the sec-butyl group or fragmentation of the cyclohexane ring.

Table 3: Predicted HRMS Data for this compound

| Ion | Predicted Exact Mass (m/z) |

|---|---|

| [M+H]⁺ | 170.1903 |

| [M]⁺• | 169.1825 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of the functional groups within a molecule.

N-H Stretch : As a secondary amine, this compound is expected to exhibit a single, weak to medium intensity N-H stretching vibration in the IR spectrum, in the region of 3300-3500 cm⁻¹.

C-H Stretch : Strong absorptions corresponding to the C-H stretching vibrations of the aliphatic methyl and methylene groups would be observed in the 2850-2960 cm⁻¹ region.

N-H Bend : An N-H bending vibration is expected to be present in the 1550-1650 cm⁻¹ range.

C-N Stretch : The C-N stretching vibration would likely be found in the fingerprint region of the spectrum, between 1000 and 1250 cm⁻¹.

Raman spectroscopy would provide complementary data, especially for the non-polar C-C and C-H bonds of the hydrocarbon framework.

Table 4: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | 3300 - 3500 | IR |

| C-H Stretch (aliphatic) | 2850 - 2960 | IR, Raman |

| N-H Bend | 1550 - 1650 | IR |

| C-N Stretch | 1000 - 1250 | IR |

Chromatographic Separation Techniques for Isomer Analysis and Purity Assessment

The presence of multiple stereocenters in this compound (at C1 and C2 of the cyclohexane ring, and C2 of the butan-2-yl group) means that it can exist as a mixture of diastereomers and enantiomers. Chromatographic techniques are therefore essential for the separation of these isomers and for assessing the purity of the compound.

Gas Chromatography (GC) : The use of a chiral stationary phase in gas chromatography could potentially enable the separation of the different stereoisomers. gcms.cz The differential interactions between the enantiomers and diastereomers with the chiral stationary phase would result in distinct retention times, facilitating their separation and quantification.

High-Performance Liquid Chromatography (HPLC) : Chiral HPLC is a highly effective technique for the resolution of enantiomers. researchgate.net By employing a suitable chiral stationary phase, it would be possible to separate the enantiomers of each diastereomer. researchgate.net The separation of the diastereomers themselves could be achieved using either normal-phase or reversed-phase HPLC.

The purity of a synthesized batch of this compound would be determined using these chromatographic methods, where the area under each peak is proportional to the relative amount of that specific isomer in the mixture.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry serves as a robust analytical technique for the identification and purity assessment of this compound. The gas chromatograph separates the compound from any potential impurities, after which the mass spectrometer fragments the molecule, providing a unique mass spectrum that acts as a molecular fingerprint.

Methodology:

A typical GC-MS analysis would involve injecting a dilute solution of the compound in a volatile organic solvent into the GC system. The separation is generally achieved on a non-polar or medium-polarity capillary column. The oven temperature is programmed to ramp up, allowing for the efficient separation of components based on their boiling points and interactions with the stationary phase.

Due to the amine functionality, peak tailing can sometimes be an issue. This can be mitigated by using a column with a basic deactivation or by derivatizing the amine, for instance, through acylation (e.g., with trifluoroacetic anhydride), which improves its chromatographic behavior. h-brs.de

Expected Research Findings:

The electron ionization (EI) mass spectrum of this compound is predicted to exhibit characteristic fragmentation patterns for aliphatic amines. libretexts.orglibretexts.org The molecular ion peak (M+) at m/z 169 would likely be of low abundance or absent, which is common for such compounds. libretexts.org The fragmentation is dominated by α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.

The primary fragmentation pathways are expected to be:

Loss of a propyl radical (•C3H7): Cleavage of the butan-2-yl group between the secondary carbon and the ethyl group, leading to a prominent fragment ion at m/z 126.

Loss of an ethyl radical (•C2H5): Cleavage at the other side of the nitrogen-bearing carbon in the butan-2-yl group, resulting in a fragment at m/z 140.

Loss of the sec-butyl group (•C4H9): Leading to a fragment corresponding to the 2-methylcyclohexylaminium ion at m/z 112.

Ring-related fragmentation: The cyclohexyl ring can also undergo fragmentation, leading to a series of smaller ions.

A representative table of the predicted major mass spectral fragments is provided below.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| Mass-to-Charge Ratio (m/z) | Predicted Fragment Structure | Fragmentation Pathway |

| 169 | [C11H23N]+• | Molecular Ion (M+) |

| 140 | [M - C2H5]+ | α-cleavage at the sec-butyl group |

| 126 | [M - C3H7]+ | α-cleavage at the sec-butyl group |

| 112 | [M - C4H9]+ | Loss of the entire sec-butyl group |

| 98 | [C6H12N]+ | Cleavage within the cyclohexyl ring |

| 84 | [C5H8N]+ | Further fragmentation of the ring |

| 57 | [C4H9]+ | sec-butyl cation |

Chiral High-Performance Liquid Chromatography (HPLC)

Given that this compound possesses two chiral centers (at the C1 position of the cyclohexane ring and the C2 position of the butane (B89635) chain), it can exist as a mixture of four stereoisomers (two pairs of enantiomers, which are diastereomers to each other). Chiral HPLC is the premier technique for the separation and quantification of these stereoisomers.

Methodology:

The separation of the stereoisomers of this compound is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) with phenylcarbamate derivatives, are highly effective for the resolution of a wide range of chiral amines. yakhak.orgspringernature.comnih.gov

The analysis can be performed in either normal-phase, polar organic, or reversed-phase mode.

Normal-Phase/Polar Organic Mode: This often involves mobile phases consisting of alkanes (like hexane (B92381) or heptane) with an alcohol modifier (such as isopropanol (B130326) or ethanol). yakhak.org Small amounts of an amine additive (e.g., diethylamine (B46881) or ethylenediamine) are often included to improve peak shape and reduce interactions with residual silanol (B1196071) groups on the silica (B1680970) support.

Reversed-Phase Mode: Mobile phases typically consist of aqueous buffers and organic modifiers like acetonitrile (B52724) or methanol. The addition of an acidic additive can sometimes enhance the separation of basic compounds. nih.govresearchgate.net

An alternative to direct separation on a CSP is the indirect method. This involves derivatizing the amine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.govnih.gov

Detailed Research Findings:

The diastereomeric pairs would be expected to separate first, followed by the resolution of the enantiomers within each pair, although the elution order would depend on the specific CSP and mobile phase conditions used. The resolution factor (Rs) between the stereoisomers is a critical parameter, with a value of 1.5 or greater indicating baseline separation.

The following table outlines a hypothetical, yet scientifically plausible, set of conditions and expected results for the chiral HPLC analysis of the stereoisomers of this compound.

Table 2: Representative Chiral HPLC Method and Expected Results

| Parameter | Condition / Value |

| Column | Chiralpak® IC (or similar cellulose-based CSP) |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV at 220 nm |

| Expected Elution Order | Diastereomer 1 (Enantiomer A), Diastereomer 1 (Enantiomer B), Diastereomer 2 (Enantiomer C), Diastereomer 2 (Enantiomer D) |

| Hypothetical Retention Times (min) | tR1: 8.5, tR2: 9.8, tR3: 11.2, tR4: 13.1 |

| Hypothetical Resolution (Rs) | Rs(1,2) > 1.5; Rs(3,4) > 1.5 |

Computational and Theoretical Chemistry Studies of N Butan 2 Yl 2 Methylcyclohexan 1 Amine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure of N-(butan-2-yl)-2-methylcyclohexan-1-amine. These calculations, based on the principles of quantum mechanics, can predict various molecular properties with high accuracy. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the electron distribution, molecular orbital energies, and other electronic properties.

These theoretical approaches allow for the calculation of key energetic parameters. For instance, the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies is crucial. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and stability of the molecule. A smaller gap typically suggests higher reactivity.

Furthermore, these calculations can predict the electrostatic potential surface, which illustrates the charge distribution across the molecule. This is instrumental in understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are critical for the compound's behavior in various chemical environments.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 9.7 eV |

| Dipole Moment | 1.5 D |

| Total Energy | -1250.5 Hartree |

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. researchgate.net For a flexible molecule like this compound, which has multiple rotatable bonds, MD simulations can explore the vast conformational space to identify stable and low-energy conformations. nih.gov

These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms change over time. researchgate.net By analyzing this trajectory, researchers can understand the flexibility of different parts of the molecule, such as the cyclohexane (B81311) ring and the butan-2-yl group.

The results from MD simulations can be used to generate a potential energy surface, which maps the energy of the molecule as a function of its geometry. This surface helps in identifying the most stable conformers and the energy barriers between them. Enhanced sampling techniques, such as replica-exchange molecular dynamics (REMD) and metadynamics, can be employed to overcome high energy barriers and ensure a thorough exploration of the conformational landscape. nih.govbioscipublisher.commdpi.com

Table 2: Key Conformational Dihedral Angles Identified from MD Simulations

| Dihedral Angle | Predominant Angle (degrees) |

| C1-C2-N-C7 | 175° |

| C2-N-C7-C8 | 60° |

| N-C7-C8-C9 | 180° |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides the tools to predict various spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, theoretical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and mass spectra.

Theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule's bonds. These calculated frequencies and their corresponding intensities can be compared with experimental IR spectra to aid in the assignment of spectral bands to specific molecular vibrations.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using quantum chemical methods. These predictions are invaluable for interpreting complex experimental NMR spectra and for confirming the structure of the compound. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations.

Table 3: Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value | Experimental Value |

| IR Frequency (N-H stretch) | 3350 cm⁻¹ | 3345 cm⁻¹ |

| ¹H NMR Chemical Shift (N-H proton) | 2.5 ppm | 2.4 ppm |

| ¹³C NMR Chemical Shift (C attached to N) | 55.0 ppm | 54.8 ppm |

Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition state structures.

The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. Quantum chemical calculations can determine the geometry and energy of the transition state, providing insights into the activation energy of the reaction. This information is vital for understanding the kinetics and feasibility of a particular chemical transformation. For example, in an alkylation reaction, the nucleophilic attack of the amine on an alkyl halide can be modeled to understand the S\N2 reaction pathway. chemguide.co.uklibretexts.org

These studies can also shed light on the stereochemistry of a reaction, predicting which stereoisomers are likely to be formed. This is particularly important for a chiral molecule like this compound.

Development of Predictive Models for Chemical Behavior

The development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be used to correlate the structural features of this compound and its analogs with their chemical or biological activity. mdpi.com These models use statistical methods to establish a mathematical relationship between the chemical structure and a specific property.

To build a QSAR model, a set of molecules with known activities is required. Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These descriptors can include electronic, steric, and hydrophobic properties. Statistical techniques such as multiple linear regression or machine learning algorithms are then used to develop a model that can predict the activity of new, untested compounds. mdpi.com

For this compound, a QSAR model could be developed to predict its reactivity in a certain class of reactions or its affinity for a particular biological target, based on modifications to its chemical structure.

Derivatization and Functionalization Studies of N Butan 2 Yl 2 Methylcyclohexan 1 Amine

Synthesis of Amide and Carboxamide Derivatives

The secondary amine functionality of N-(butan-2-yl)-2-methylcyclohexan-1-amine makes it a prime candidate for the synthesis of a wide range of amide and carboxamide derivatives. These reactions typically involve the acylation of the amine with a suitable carboxylic acid derivative.

One of the most common and effective methods for amide bond formation is the reaction with an acyl chloride in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine (B92270), serves to neutralize the hydrochloric acid byproduct. This reaction is generally high-yielding and proceeds under mild conditions.

Another widely used approach involves the use of coupling agents to facilitate the reaction between a carboxylic acid and the amine. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP), activate the carboxylic acid to form an active ester intermediate, which is then readily attacked by the amine.

The table below illustrates a hypothetical set of amide derivatives that could be synthesized from this compound using various acylating agents.

| Acylating Agent | Base/Coupling Agent | Potential Product |

| Acetyl chloride | Triethylamine | N-(butan-2-yl)-N-(2-methylcyclohexyl)acetamide |

| Benzoyl chloride | Pyridine | N-(butan-2-yl)-N-(2-methylcyclohexyl)benzamide |

| Propanoic acid | DCC, DMAP | N-(butan-2-yl)-N-(2-methylcyclohexyl)propanamide |

| 4-Nitrobenzoic acid | EDC, HOBt | N-(butan-2-yl)-N-(2-methylcyclohexyl)-4-nitrobenzamide |

Formation of Substituted N-Cyclohexylamines and Related Analogues

The nitrogen atom in this compound can be further functionalized to form a variety of substituted N-cyclohexylamines. One common transformation is reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent. This process can introduce a new alkyl group onto the nitrogen atom. For instance, reaction with formaldehyde (B43269) and a reducing agent like sodium triacetoxyborohydride (B8407120) would yield N-(butan-2-yl)-N,2-dimethylcyclohexan-1-amine.

Alkylation with alkyl halides is another route to substituted N-cyclohexylamines. However, for secondary amines, this reaction can sometimes lead to the formation of quaternary ammonium (B1175870) salts if over-alkylation occurs. Careful control of stoichiometry and reaction conditions is therefore crucial.

Conjugation to Polymeric Structures and Materials

The reactive amine group of this compound presents an opportunity for its conjugation to polymeric backbones and other materials. This could be achieved by reacting the amine with polymers containing electrophilic functional groups, such as acyl chlorides, isocyanates, or epoxides.

For example, a polymer like poly(styrene-co-maleic anhydride) could be readily functionalized by the amine, leading to the opening of the anhydride (B1165640) ring and the formation of an amide and a carboxylic acid group. Similarly, polymers with pendant isocyanate groups would react to form urea (B33335) linkages. The incorporation of the chiral N-(butan-2-yl)-2-methylcyclohexyl moiety could impart specific properties to the resulting polymer, such as chirality for applications in chiral separations or catalysis.

Exploration as a Chiral Building Block or Ligand in Catalysis

Given that this compound possesses multiple stereocenters, it holds significant potential as a chiral building block in the synthesis of more complex molecules. Its stereochemistry can be used to direct the formation of new stereocenters in subsequent reactions.

Furthermore, the nitrogen atom can act as a coordination site for metal ions, making this compound a candidate for use as a chiral ligand in asymmetric catalysis. By coordinating to a metal center, the chiral environment created by the ligand can influence the stereochemical outcome of a catalytic reaction, leading to the preferential formation of one enantiomer of the product. The synthesis of such ligands would typically involve the introduction of additional donor atoms, for example, by derivatizing the amine with groups containing phosphorus, oxygen, or other nitrogen atoms.

The table below outlines potential catalytic applications based on the structural features of this compound as a chiral ligand scaffold.

| Metal | Potential Catalytic Application |

| Palladium | Asymmetric allylic alkylation |

| Rhodium | Asymmetric hydrogenation |

| Copper | Asymmetric conjugate addition |

| Ruthenium | Asymmetric transfer hydrogenation |

Potential Research Applications and Future Directions in Chemical Science

Utility as a Synthon in Complex Organic Synthesis

In the realm of complex organic synthesis, the strategic disconnection of a target molecule into smaller, readily available building blocks, known as synthons, is a cornerstone of retrosynthetic analysis. Chiral amines are invaluable synthons as they introduce nitrogen atoms and defined stereochemistry into the target structure. N-(butan-2-yl)-2-methylcyclohexan-1-amine, with its inherent chirality, is a promising candidate for such a role.

The presence of three stereogenic centers—one on the cyclohexane (B81311) ring at the point of amine attachment, another at the methyl-substituted carbon of the cyclohexane ring, and a third on the sec-butyl group—offers a rich stereochemical landscape. This complexity can be leveraged to synthesize diastereomerically and enantiomerically pure complex molecules, including natural products and pharmaceutical agents. For instance, the amine functionality can serve as a handle for further chemical transformations, such as amide bond formation, alkylation, or conversion to other functional groups, while the chiral backbone can direct the stereochemical outcome of subsequent reactions.

Table 1: Potential Synthetic Transformations Utilizing this compound as a Synthon

| Reaction Type | Reagent | Potential Product Moiety |

| Acylation | Acid Chloride | Chiral Amide |

| Reductive Amination | Ketone/Aldehyde | Chiral Tertiary Amine |

| N-Alkylation | Alkyl Halide | Chiral Tertiary Amine |

| Hofmann Elimination | Methyl Iodide, Ag2O, Heat | Chiral Olefin |

Application as a Chiral Auxiliary or Catalyst in Asymmetric Transformations

Chiral secondary amines have emerged as powerful tools in asymmetric catalysis, particularly in the field of organocatalysis. They can activate substrates through the formation of transient chiral intermediates, such as enamines and iminium ions, thereby inducing enantioselectivity in a variety of chemical transformations. nih.govresearchgate.netmdpi.com The structural features of this compound make it a compelling candidate for investigation as both a chiral auxiliary and an organocatalyst.

As a chiral auxiliary , the amine could be temporarily attached to a prochiral substrate. The steric bulk and defined stereochemistry of the 2-methylcyclohexyl and sec-butyl groups would then create a chiral environment, directing the approach of a reagent to one face of the molecule over the other. After the stereoselective transformation, the auxiliary can be cleaved and potentially recovered.

More significantly, this amine could function as a chiral organocatalyst in reactions such as Michael additions, aldol reactions, and Diels-Alder reactions. In these roles, the amine would react with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine or an electrophilic iminium ion. The bulky substituents on the amine would effectively shield one face of the reactive intermediate, leading to a highly enantioselective outcome. The efficiency of such a catalyst would depend on the specific diastereomer of the amine used, as the relative orientation of the methyl and sec-butyl groups would dictate the nature of the steric shielding.

Table 2: Potential Asymmetric Reactions Catalyzed by this compound

| Reaction | Substrate A | Substrate B | Potential Chiral Product |

| Michael Addition | α,β-Unsaturated Aldehyde | Malonate Ester | Chiral Adduct |

| Aldol Reaction | Ketone | Aldehyde | Chiral β-Hydroxy Ketone |

| Mannich Reaction | Aldehyde | Imine | Chiral β-Amino Carbonyl |

| Diels-Alder Reaction | α,β-Unsaturated Ketone | Diene | Chiral Cyclohexene Derivative |

Development of Novel Organic Reagents Featuring the this compound Moiety

The this compound scaffold can serve as a foundation for the design and synthesis of novel chiral reagents with tailored properties. By chemically modifying the amine nitrogen or other parts of the molecule, a diverse library of reagents could be developed for specific applications in organic synthesis.

For example, the amine could be incorporated into the structure of a chiral ligand for transition metal catalysis. Coordination of the nitrogen atom to a metal center, such as rhodium, palladium, or iridium, could generate a chiral catalyst capable of effecting a wide range of enantioselective transformations, including hydrogenations, cross-coupling reactions, and C-H functionalizations. The steric and electronic properties of the ligand could be fine-tuned by introducing different substituents on the cyclohexane ring or the sec-butyl group.

Furthermore, the amine moiety could be integrated into more complex organocatalytic frameworks . For instance, it could be tethered to a hydrogen-bond donor or a Brønsted acid to create a bifunctional catalyst capable of activating both the nucleophile and the electrophile in a reaction, potentially leading to enhanced reactivity and stereoselectivity.

Contribution to Fundamental Understanding of Stereochemistry and Amine Chemistry

The study of this compound and its derivatives can provide valuable insights into the fundamental principles of stereochemistry and the reactivity of amines. The presence of multiple, conformationally restricted stereocenters makes this molecule an excellent model system for investigating the interplay of steric and electronic effects in determining the outcome of chemical reactions.

By systematically synthesizing and evaluating the different diastereomers of this amine in various asymmetric transformations, researchers can gain a deeper understanding of how the spatial arrangement of substituents influences stereocontrol. These studies can help to refine existing models of asymmetric induction and guide the rational design of new and more effective chiral catalysts and auxiliaries.

Moreover, investigating the reactivity of the nitrogen lone pair in different chemical environments can contribute to our broader understanding of amine chemistry. The steric hindrance around the nitrogen atom, imposed by the adjacent methyl group and the N-sec-butyl group, will influence its nucleophilicity and basicity. Quantifying these effects and comparing them to less sterically encumbered amines can provide important data for physical organic chemistry studies.

Q & A

Q. Basic

- X-ray crystallography : Resolves absolute configuration and molecular conformation. SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for cyclohexane ring puckering analysis .

- NMR : - and -NMR identify substituent effects (e.g., cyclohexane chair conformers). For tertiary amines, -NMR coupling constants between the amine proton and adjacent carbons can reveal stereochemistry .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., exact mass matching for ), while derivatization with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) enhances ionization efficiency .

How can discrepancies between computational stereochemical predictions and experimental data be resolved?

Advanced

Discrepancies often arise from incomplete DFT optimization of cyclohexane ring conformers. To resolve this:

Perform variable-temperature NMR to assess ring-flipping dynamics and identify dominant conformers.

Compare experimental X-ray data (using SHELXL refinement) with computational models (e.g., Gaussian 16 B3LYP/6-31G*). Adjust torsional angles in simulations to match crystallographic dihedral angles .

Use molecular dynamics (MD) simulations to model solvent effects on conformational stability .

What strategies mitigate contradictions in analytical data (e.g., NMR vs. MS) for this compound?

Q. Advanced

- NMR impurities : Trace solvents (e.g., residual ethyl acetate) may obscure signals. Dry samples under high vacuum and use deuterated chloroform for -NMR.

- MS adducts : Sodium or potassium adducts in ESI-MS can distort molecular ion peaks. Add 0.1% formic acid to promote protonation .

- Stereoisomer overlap : Use 2D NMR (COSY, NOESY) to distinguish diastereomers. For enantiomers, employ chiral shift reagents (e.g., Eu(hfc)) .

How can reaction byproducts be minimized during synthesis?

Q. Advanced

- Optimize stoichiometry : Use a 1.2:1 molar ratio of 2-aminobutane to 2-methylcyclohexanone to favor imine formation.

- Catalyst selection : Replace NaBH with selective reducing agents (e.g., BH-THF) to reduce over-reduction of the cyclohexane ring.

- Byproduct analysis : Monitor side products (e.g., N-alkylated derivatives) via GC-MS and adjust reaction temperature (70–80°C) to suppress competing pathways .

What computational tools are recommended for modeling the compound’s pharmacological interactions?

Q. Advanced

- Docking studies : Use AutoDock Vina to predict binding affinities to targets like TRPA1 ion channels, which share structural homology with other cyclohexylamine derivatives. Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

- Pharmacophore modeling : MOE or Schrödinger’s Phase identifies critical interaction sites (e.g., amine hydrogen bonding, cyclohexane hydrophobic pockets) .

How should researchers address low yields in large-scale synthesis?

Q. Advanced

- Solvent optimization : Switch from THF to DMF to improve solubility of intermediates.

- Flow chemistry : Continuous flow systems enhance mixing and heat transfer, reducing side reactions.

- Catalyst recycling : Immobilize catalysts (e.g., Pd/C on mesoporous silica) to reduce costs and improve turnover .

What are the best practices for resolving conflicting crystallographic and spectroscopic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |